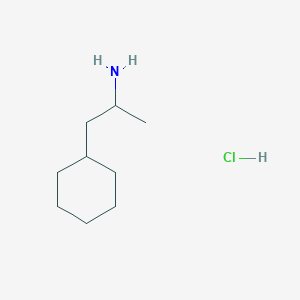
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound that is a mixture of two enantiomers . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. A racemic mixture is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent, which results in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of 4-methylcycloheptane-1-carboxylic acid is represented by the Inchi Code: 1S/C9H16O2/c1-7-3-2-4-8 (6-5-7)9 (10)11/h7-8H,2-6H2,1H3, (H,10,11) and the InChI key is VKNFSIXDHXKDCY-UHFFFAOYSA-N . The molecular weight of this compound is 156.22 .Chemical Reactions Analysis
The reaction of a racemic mixture with an enantiomerically pure chiral reagent gives a mixture of diastereomers . These diastereomers can be separated because they have different physical properties .Physical And Chemical Properties Analysis
The physical form of 4-methylcycloheptane-1-carboxylic acid is liquid . The storage temperature is room temperature .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylcycloheptane-1-carboxylic acid involves the following steps: 1) synthesis of 4-methylcycloheptene, 2) epoxidation of 4-methylcycloheptene, 3) ring opening of the epoxide to form a carboxylic acid, and 4) separation of the diastereomers.", "Starting Materials": [ "4-methylcycloheptene", "peracetic acid", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "4-methylcycloheptene is reacted with peracetic acid in water to form the epoxide intermediate.", "The epoxide intermediate is then treated with sodium hydroxide to open the ring and form the carboxylic acid.", "The resulting mixture of diastereomers is separated using hydrochloric acid and diethyl ether." ] } | |
Numéro CAS |
1481649-74-4 |
Nom du produit |
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




